molecular formula C21H19ClN4O2 B2563789 (E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1396892-20-8

(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2563789
CAS No.: 1396892-20-8
M. Wt: 394.86
InChI Key: DOVBSOREDNKFBK-CMDGGOBGSA-N
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Description

This compound features a piperazine core linked to a pyrazolo[1,5-a]pyridine-3-carbonyl group and an (E)-3-(2-chlorophenyl)prop-2-en-1-one moiety. The 2-chlorophenyl substituent introduces steric and electronic effects, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-18-6-2-1-5-16(18)8-9-20(27)24-11-13-25(14-12-24)21(28)17-15-23-26-10-4-3-7-19(17)26/h1-10,15H,11-14H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVBSOREDNKFBK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of pyrazolo[1,5-a]pyridine derivatives, including the target compound, typically involves multi-step processes that may include palladium-catalyzed reactions and other coupling strategies. For instance, a study demonstrated an efficient method for synthesizing various substituted pyrazolo[1,5-a]pyridines through a tandem reaction involving palladium catalysts . The synthesis pathway can be summarized as follows:

  • Starting Materials : 2-chlorobenzaldehyde and piperazine derivatives.
  • Reagents : Palladium catalysts, bases (e.g., NaOH), and solvents (e.g., ethanol).
  • Conditions : Reflux or microwave-assisted synthesis to enhance yield.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, research on similar derivatives has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of critical bacterial enzymes or pathways.

CompoundActivity AgainstReference
Compound AS. aureus
Compound BE. coli
Compound CMycobacterium tuberculosis

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, related pyrazolo[1,5-a]pyridines have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

  • Case Study 1 : A derivative of pyrazolo[1,5-a]pyridine was tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
  • Case Study 2 : In vivo studies on animal models showed that compounds similar in structure to this compound significantly reduced tumor size compared to controls.

The proposed mechanism involves the interaction of the compound with key enzymes or receptors involved in disease pathways. For instance, docking studies have suggested that the compound may bind effectively to the active site of certain kinases or bacterial enzymes, disrupting their function .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit antiproliferative effects against various cancer cell lines. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and tested for their ability to inhibit the growth of HepG2 and HeLa cells, demonstrating significant activity with certain analogues showing IC50 values in low micromolar ranges .
  • Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The disc diffusion method revealed promising results for several synthesized compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives:

  • Antiproliferative Studies : A series of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives had significant activity, leading to further exploration of their potential as anticancer agents .
  • Antimicrobial Evaluation : Research involving the synthesis of new heterocyclic compounds demonstrated effective antimicrobial activity against various pathogens. The study utilized both in vitro assays and molecular docking to elucidate the interactions between these compounds and microbial targets .

Comparison with Similar Compounds

Key Structural Variations and Implications

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituent(s) Notable Features
Target Compound Pyrazolo[1,5-a]pyridine 2-Chlorophenyl, prop-2-en-1-one Bicyclic heterocycle enhances rigidity; chlorine improves lipophilicity .
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan 4-Fluorophenyl Monocyclic furan reduces steric bulk; fluorine increases electronegativity.
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-methoxyethanone Imidazo-pyrrolo-pyrazine Methylpiperidine, methoxyethyl Tricyclic heterocycle may enhance DNA intercalation; methoxy improves solubility.
(3R)-1-(2-Oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-carboxylic acid Pyrimidine Pyrimidinylphenyl, carboxylic acid Pyrimidine supports hydrogen bonding; carboxylic acid enhances aqueous solubility.

Analysis of Structural Differences

Imidazo-pyrrolo-pyrazine in ’s compound introduces nitrogen-rich tricyclic geometry, which may confer unique binding modes but could reduce metabolic stability .

Substituent Effects :

  • The 2-chlorophenyl group provides ortho-substitution, inducing steric hindrance that may restrict rotational freedom and stabilize specific conformations. In contrast, 4-fluorophenyl () offers para-substitution with weaker electron-withdrawing effects .
  • Methoxy and carboxylic acid groups () enhance polarity, likely improving solubility but reducing membrane permeability compared to the target compound’s lipophilic chlorine .

Hydrogen Bonding and Crystallization :

  • The prop-2-en-1-one moiety in the target compound can act as a hydrogen bond acceptor, similar to the furan and pyrimidine derivatives. However, pyrazolo[1,5-a]pyridine’s additional nitrogen atoms may enable more diverse interaction patterns .
  • highlights that hydrogen-bonding networks influence crystallization; the target compound’s rigid heterocycle may favor defined crystal lattices, aiding in structural characterization via SHELX programs .

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